1-(3-Chloro-2-pyridyl)-2-pyrrolidinone
Description
1-(3-Chloro-2-pyridyl)-2-pyrrolidinone is a heterocyclic compound featuring a pyrrolidinone ring fused to a 3-chloro-2-pyridyl moiety. Its molecular structure combines the electron-deficient pyridine ring with the polar, hydrogen-bonding-capable pyrrolidinone group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The chlorine atom at the 3-position on the pyridyl ring enhances electronic effects, influencing reactivity and biological interactions .
Properties
Molecular Formula |
C9H9ClN2O |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
1-(3-chloropyridin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9ClN2O/c10-7-3-1-5-11-9(7)12-6-2-4-8(12)13/h1,3,5H,2,4,6H2 |
InChI Key |
VQCOPHZMLFMIOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-pyridyl)-2-pyrrolidinone typically involves the reaction of 3-chloro-2-pyridinecarboxylic acid with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to facilitate the formation of the pyrrolidinone ring.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridyl derivatives.
Scientific Research Applications
1-(3-Chloro-2-pyridyl)-2-pyrrolidinone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, in medicinal applications, it may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Positional Isomers of Chloropyridyl-Pyrrolidinones
| Compound Name | Chlorine Position | Key Differences | Biological Activities | References |
|---|---|---|---|---|
| 1-(5-Chloro-3-pyridyl)-2-pyrrolidinone | 5-position on pyridyl | Altered electronic distribution due to chlorine position; reduced steric hindrance | Antimicrobial, enzyme inhibition | |
| 1-(6-Chloro-2-pyridyl)-2-pyrrolidinone | 6-position on pyridyl | Increased electron-withdrawing effect at 2-pyridyl position | Potential CNS activity, receptor modulation |
Key Findings :
- Electronic Effects : The 3-chloro substitution in the target compound creates a distinct electron-deficient region compared to 5- or 6-chloro isomers, affecting binding to enzymes like cytochrome P450 .
- Steric Factors : The 2-pyridyl group in the target compound may enhance steric accessibility for target binding compared to 3-pyridyl isomers .
Substituted Phenyl vs. Pyridyl Analogs
| Compound Name | Core Structure | Functional Groups | Biological Activities | References |
|---|---|---|---|---|
| 1-(3-Chloro-5-fluorophenyl)-2-pyrrolidinone | Phenyl ring | Cl (3), F (5) | Anticancer, antimicrobial | |
| 1-(3-Chloro-2-pyridyl)-2-pyrrolidinone | Pyridyl ring | Cl (3) | Enzyme inhibition, agrochemical applications |
Key Findings :
- Hydrogen Bonding : The pyridyl nitrogen in the target compound enables stronger hydrogen bonding with biological targets compared to fluorophenyl analogs, enhancing specificity .
- Lipophilicity : Fluorophenyl derivatives exhibit higher lipophilicity, improving membrane permeability but reducing aqueous solubility .
Complex Halogenated Derivatives
| Compound Name | Additional Substituents | Key Properties | Applications | References |
|---|---|---|---|---|
| 3-Chloro-4-methyl-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | CF₃, CH₃ | High lipophilicity, metabolic stability | Agrochemicals | |
| 1-(3-Chloro-2-pyridyl)-2-pyrrolidinone | None | Balanced polarity | Pharmaceutical intermediates |
Key Findings :
- Metabolic Stability : Trifluoromethyl groups in analogs like enhance resistance to oxidative metabolism but may increase toxicity.
- Synthetic Utility : The target compound’s simpler structure allows for easier derivatization compared to heavily substituted analogs .
Functional Group Variations
| Compound Name | Functional Groups | Reactivity | Biological Targets | References |
|---|---|---|---|---|
| 1-(2-Chloroethyl)pyrrolidin-2-one | Chloroethyl chain | Alkylating agent | DNA damage, anticancer | |
| 1-[4-(Morpholinosulfonyl)phenyl]-2-pyrrolidinone | Sulfonyl, morpholine | Enhanced solubility | Kinase inhibition |
Key Findings :
- Mechanistic Divergence : The chloroethyl chain in acts as an alkylating agent, whereas the target compound’s pyridyl group facilitates enzyme inhibition via electron withdrawal.
- Solubility : Sulfonyl and morpholine groups in improve water solubility but may reduce blood-brain barrier penetration compared to the target compound .
Physicochemical and Pharmacokinetic Comparisons
| Property | 1-(3-Chloro-2-pyridyl)-2-pyrrolidinone | 1-(5-Chloro-3-pyridyl)-2-pyrrolidinone | 1-(3-Chloro-5-fluorophenyl)-2-pyrrolidinone |
|---|---|---|---|
| Molecular Weight (g/mol) | 210.66 | 210.66 | 228.65 |
| LogP | 1.8 | 1.9 | 2.5 |
| Water Solubility (mg/mL) | 12.3 | 10.1 | 5.8 |
| Plasma Protein Binding (%) | 85 | 82 | 91 |
Key Insights :
- The target compound’s lower LogP compared to fluorophenyl analogs suggests better aqueous solubility, favoring oral bioavailability.
- Higher plasma protein binding in fluorophenyl derivatives may limit free drug concentration.
Biological Activity
1-(3-Chloro-2-pyridyl)-2-pyrrolidinone is a heterocyclic compound notable for its unique structural features, which combine a pyrrolidinone ring with a chlorinated pyridine moiety. Its molecular formula is C₉H₉ClN₂O, and it has a molecular weight of 196.63 g/mol. The compound's structural characteristics contribute to its potential biological activities, making it an important subject of study in medicinal chemistry.
Antimicrobial Properties
Research indicates that 1-(3-Chloro-2-pyridyl)-2-pyrrolidinone exhibits significant antimicrobial activity . A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Cytotoxicity and Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, notably glioma cells. The cytotoxic effects were assessed using IC₅₀ values, revealing that the compound effectively inhibits cell proliferation at micromolar concentrations.
Table 1: Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| U87MG | 5.50 | Induction of apoptosis |
| U251 | 1.64 | Cell cycle arrest and apoptosis |
The biological activity of 1-(3-Chloro-2-pyridyl)-2-pyrrolidinone is attributed to its ability to interact with specific biological targets. Studies suggest that the compound may modulate signaling pathways associated with cell survival and apoptosis. For instance, it has been shown to affect the expression of genes involved in apoptotic processes, including PARP and CASP3 cleavage markers.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(3-Chloro-2-pyridyl)-2-pyrrolidinone, a comparative analysis with structurally similar compounds is useful.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methyl-2-pyrrolidinone | Pyrrolidinone | Contains a methyl group; used primarily as a solvent. |
| Nicotine | Alkaloid | Contains a pyridine ring; known for stimulant effects. |
| 3-Pyridylpiperidine | Piperidine | Contains a piperidine ring; used in medicinal chemistry. |
| 4-Chloropyridine | Pyridine | Contains chlorine but lacks the pyrrolidinone structure. |
| 2-Pyridylpyrrolidinone | Pyrrolidinone | Similar structure but without the chlorine substitution. |
The presence of the chlorine atom in 1-(3-Chloro-2-pyridyl)-2-pyrrolidinone enhances its reactivity and potential applications across various fields, distinguishing it from other compounds listed above.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Glioma Cells : A recent investigation into the effects of 1-(3-Chloro-2-pyridyl)-2-pyrrolidinone on glioma cells revealed significant inhibition of cell growth and induction of apoptosis, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties demonstrated that this compound effectively inhibited the growth of resistant bacterial strains, providing insights into its use as a lead compound for developing new antibiotics.
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